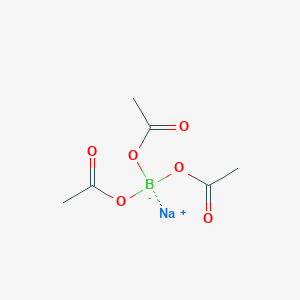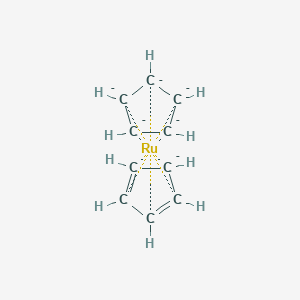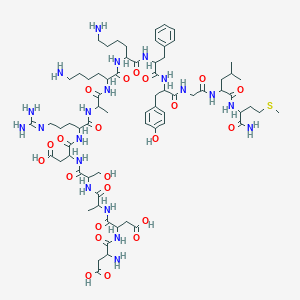
N-(2-Hydroxyethyl)piperazine
Übersicht
Beschreibung
N-(2-Hydroxyethyl)piperazine is a derivative of piperazine, which is a chemical compound with a variety of applications, particularly in the synthesis of pharmaceuticals. Piperazine itself can be synthesized from hydroxylamine, and its derivatives, including N-(2-Hydroxyethyl)piperazine, can be prepared through cyclization reactions with high yields . The structure of N-(2-Hydroxyethyl)piperazine includes a piperazine ring with a hydroxyethyl substituent, which can influence its chemical properties and reactivity.
Synthesis Analysis
The synthesis of piperazine derivatives can be complex, involving multiple steps such as alkylation, acidulation, reduction, diazotization, substitution, and hydrolysis. For instance, 1-(2,3-dichlorophenyl)piperazine is synthesized from 2,6-dichloro-nitrobenzene and piperazine, with a total yield of 48.2% . The synthesis of N-(2-Hydroxyethyl)piperazine from hydroxylamine involves a cyclization reaction with a yield above 95%, under optimal conditions using a catalyst containing nickel, copper, chrome, zinc, and manganese .
Molecular Structure Analysis
The molecular structure of piperazine derivatives can vary significantly. For example, the structure of the compound in paper includes a piperazine ring with a chair conformation and is part of a larger molecule with fused rings and additional functional groups. The molecular conformation is influenced by hydrogen bonding interactions. In the case of coordination polymers involving piperazine and its derivatives, the silver(I) coordination environment can be distorted T-shaped or tetrahedral, with the piperazine acting as a bridging ligand .
Chemical Reactions Analysis
Piperazine and its derivatives participate in various chemical reactions. They can act as ligands in coordination polymers, as seen in the synthesis of one-dimensional silver coordination polymers . Piperazine derivatives can also undergo Mannich reactions to produce novel compounds with potential pharmacological applications . Furthermore, piperazine-based catalysts have been developed for the enantioselective hydrosilylation of N-aryl imines, demonstrating the versatility of piperazine derivatives in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The presence of substituents such as hydroxyethyl groups can affect properties like solubility, boiling point, and reactivity. The crystal structure of these compounds can be stabilized by weak interactions such as hydrogen bonds and aromatic π-π stacking interactions . Thermal analysis data can provide insights into the stability and decomposition patterns of these compounds .
Wissenschaftliche Forschungsanwendungen
Radioprotective Applications
N-(2-Hydroxyethyl)piperazine and its derivatives have been explored for potential radioprotective properties. A study demonstrated that certain 1-(2-hydroxyethyl)piperazine derivatives protected human cells against radiation-induced apoptosis with low cytotoxicity. One compound in particular showed promise in vitro and in vivo, enhancing the survival of mice after whole-body irradiation (Filipová et al., 2020).
Synthesis Applications
Efficient and scalable synthesis of differentially protected 2-(hydroxymethyl)piperazines has been developed, starting from commercially available piperazine derivatives. These synthesized building blocks are useful for preparing biologically active compounds and for constructing combinatorial libraries (Gao & Renslo, 2007).
Carbon Dioxide Capture
In the context of carbon dioxide capture, aqueous piperazine has been studied for its resistance to thermal degradation and oxidation. Concentrated piperazine solutions, including N-(2-hydroxyethyl)piperazine, demonstrated significant resistance to degradation in comparison to other amines, suggesting potential applications in carbon dioxide capture technologies (Freeman, Davis, & Rochelle, 2010).
Pharmaceutical Research
In pharmaceutical research, the piperazine structure, including N-(2-Hydroxyethyl)piperazine derivatives, is significant in the rational design of drugs. Piperazine is found in a variety of drugs with therapeutic uses such as antipsychotic, antidepressant, anticancer, and antiviral agents. Slight modifications to the substitution pattern on the piperazine nucleus can result in a significant difference in medicinal potential (Rathi, Syed, Shin, & Patel, 2016).
Piperazine Derivatives as Therapeutic Tools
Piperazine derivatives, including N-(2-Hydroxyethyl)piperazine, are used therapeutically for central pharmacological activities, mainly involving the activation of the monoamine pathway. These derivatives have been researched for their antipsychotic, antidepressant, and anxiolytic applications (Brito, Moreira, Menegatti, & Costa, 2018).
Safety And Hazards
Zukünftige Richtungen
HEPZ has the potential to replace PZ as an activator added in the mixed amine system to capture CO2 . Its low volatility makes it less likely to volatilize in a continuous operation device . This makes HEPZ a promising compound for future research and applications, particularly in the field of carbon capture and storage .
Eigenschaften
IUPAC Name |
2-piperazin-1-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c9-6-5-8-3-1-7-2-4-8/h7,9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCSWCVEJLETKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3021853 | |
| Record name | 1-Piperazineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Light yellow liquid; [Aldrich MSDS] | |
| Record name | 1-Piperazineethanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Piperazineethanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10272 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
N-(2-Hydroxyethyl)piperazine | |
CAS RN |
103-76-4 | |
| Record name | 1-Piperazineethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Hydroxyethyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103764 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Hydroxyethyl)piperazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60706 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-Hydroxyethyl)piperazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38969 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-Hydroxyethyl)piperazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26884 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Piperazineethanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Piperazineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-piperazin-1-ylethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.857 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(2-HYDROXYETHYL)PIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7VXS31ZFP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(Cyanomethyl)-2,5-dihexoxyphenyl]acetonitrile](/img/structure/B140520.png)





![2,3-Dihydro-1,4-dioxino[2,3-b]pyridine](/img/structure/B140537.png)




